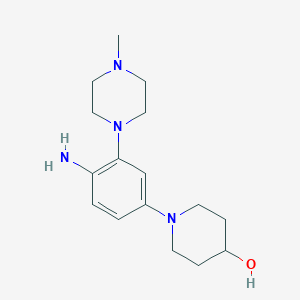

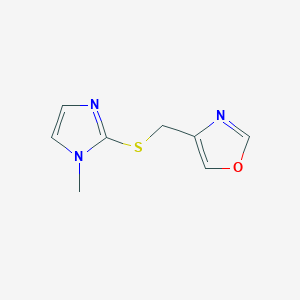

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

New amides of the N-methylpiperazine series were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl)aniline with 4-chlorobenzoyl chloride . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Physical And Chemical Properties Analysis

The molecular weight of this compound is 115.1768 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Drug Design and Receptor Affinity

Compounds containing derivatives of piperidin-4-ol, such as 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, have been studied for their binding affinity to human histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). These compounds are of interest in drug design, particularly for their affinity and selectivity towards hH3Rs. For instance, a study demonstrated that integrating hH3R pharmacophores in hH4R-affine structural scaffolds resulted in compounds with high hH3R affinity and promising drug-likeness properties (Sadek et al., 2014).

PET Imaging and Neuroinflammation

A compound closely related to 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, [11C]CPPC, has been used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This tracer aids in the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Synthesis and Fluorescent Properties

The synthesis of compounds involving piperidin-4-ol derivatives, such as 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, has been explored for their potential in producing fluorescent compounds. These derivatives exhibit marked fluorescent abilities, which can be harnessed for various applications in biochemistry and materials science (Odin et al., 2022).

Antimicrobial Activity

The antimicrobial activity of novel piperidine-4-one derivatives has been investigated, showcasing their potential in combating gram-positive and gram-negative bacterial strains. This research underscores the utility of these compounds in developing new antimicrobials (Ezhilarasi & Gopalakrishnan, 2022).

Eigenschaften

IUPAC Name |

1-[4-amino-3-(4-methylpiperazin-1-yl)phenyl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-18-8-10-20(11-9-18)16-12-13(2-3-15(16)17)19-6-4-14(21)5-7-19/h2-3,12,14,21H,4-11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKOPMWSNPAHSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCC(CC3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)

![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)

![2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile](/img/structure/B2404353.png)

acetate](/img/structure/B2404355.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide](/img/structure/B2404357.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2404358.png)